1H-indazole-6-sulfonyl chloride

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitors

1H-Indazole-6-sulfonyl chloride (CAS 131290-01-2) is the validated 6-position electrophilic building block for kinase inhibitor pharmacophores and N-[6-indazolyl]arylsulfonamide anticancer leads (IC₅₀ 4.21–18.6 µM, A2780/A549). Generic 'indazole sulfonyl chloride' procurement risks synthetic failure—only the 6-isomer ensures SAR consistency. Supplied at ≥98% purity (2–8°C storage), direct procurement eliminates the hazardous, low-yield (23%) in-house synthesis. Essential for medicinal chemistry teams and CROs requiring regiochemical certainty and reproducible biological data.

Molecular Formula C7H5ClN2O2S
Molecular Weight 216.64
CAS No. 131290-01-2
Cat. No. B2671646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indazole-6-sulfonyl chloride
CAS131290-01-2
Molecular FormulaC7H5ClN2O2S
Molecular Weight216.64
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)Cl)NN=C2
InChIInChI=1S/C7H5ClN2O2S/c8-13(11,12)6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10)
InChIKeyDFUDXPXXTZSCSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-6-sulfonyl chloride (CAS 131290-01-2) for Pharmaceutical Synthesis: Core Properties & Procurement Essentials


1H-Indazole-6-sulfonyl chloride (CAS 131290-01-2) is a sulfonyl chloride-substituted indazole heterocycle with the molecular formula C₇H₅ClN₂O₂S and a molecular weight of 216.64 g/mol . The compound consists of a bicyclic indazole core fused at the 6-position with an electrophilic sulfonyl chloride group, making it a versatile building block for sulfonamide and sulfonate ester formation [1]. It is typically supplied as a beige solid with a melting point of 170 °C, requiring storage at 2–8 °C due to its moisture-sensitive nature . As a key intermediate in medicinal chemistry and agrochemical research, it is commercially available from multiple reputable vendors with purities ranging from 95% to ≥98% [2]. However, not all indazole-sulfonyl chlorides are functionally interchangeable; the specific 6-position substitution confers distinct reactivity and structural properties that critically influence downstream synthetic outcomes.

Why Generic 'Indazole Sulfonyl Chloride' Substitution Fails: The Critical Role of Positional Isomerism and Purity


The procurement of 'an indazole sulfonyl chloride' without precise positional specification introduces significant risk of synthetic failure and irreproducible biological data. The 6-position substitution in 1H-indazole-6-sulfonyl chloride is not a trivial structural nuance; it fundamentally alters the compound's electronic distribution, steric accessibility, and subsequent reactivity compared to its 4-, 5-, or 7-positional isomers . In medicinal chemistry campaigns, the 6-substituted indazole scaffold has been specifically validated as a key pharmacophoric element in kinase inhibitors and anticancer agents [1][2]. Furthermore, vendor-reported purity varies substantially (95% to ≥98%), and procurement of lower-purity material directly translates to increased purification burden, reduced reaction yields, and compromised analytical data integrity . For research groups developing structure-activity relationships (SAR) or scaling up synthetic routes, substitution with an incorrect isomer or lower-grade material cannot be compensated for by adjusting reaction conditions; the core scaffold itself is altered.

Quantitative Evidence Guide: Direct Comparisons of 1H-Indazole-6-sulfonyl chloride Against Analogs and Alternatives


Positional Isomer Comparison: 6-Substitution vs. 5-Substitution and 4-Substitution in Indazole Sulfonyl Chlorides

The 6-position substitution on the indazole ring is structurally validated as a critical determinant of biological activity in anticancer compounds. A study by Abbassi et al. (2014) specifically synthesized and evaluated N-[6-indazolyl]arylsulfonamides derived from 6-aminoindazole (the direct precursor to 1H-indazole-6-sulfonyl chloride) against A2780 ovarian carcinoma and A549 lung adenocarcinoma cell lines, reporting IC50 values ranging from 4.21 to 18.6 µM [1]. This 6-position scaffold demonstrates functional antiproliferative activity that cannot be assumed for the 4- or 5-substituted isomers. In contrast, the 5-substituted isomer (CAS 599183-35-4) and 4-substituted isomer (CAS 858227-51-7) are commercially available but lack equivalent published antiproliferative validation in peer-reviewed medicinal chemistry literature . While all three isomers share the same molecular formula (C₇H₅ClN₂O₂S) and molecular weight (216.64 g/mol), their positional differences dictate distinct electronic environments and binding interactions with biological targets, making them non-substitutable in SAR-driven drug discovery programs.

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitors

Purity Grade Comparison: 1H-Indazole-6-sulfonyl chloride ≥98% vs. 95% Technical Grade

Commercial availability of 1H-indazole-6-sulfonyl chloride spans two distinct purity tiers: ≥98% (HPLC) from vendors such as ChemScene (Cat. No. CS-0199617) and Leyan (batch purity 99.66%), and 95% (NMR) from vendors such as CymitQuimica (Ref. IN-DA000VVZ) and AKSci (Min. Purity Spec: 95%) . For the 6-isomer specifically, the 3–5% absolute purity difference translates to a proportional increase in total impurities that can interfere with nucleophilic coupling reactions. Given the moisture sensitivity of sulfonyl chlorides, impurities in the lower-grade material often include hydrolyzed sulfonic acid derivatives and unreacted starting materials from the diazotization/sulfonylation synthetic route, which is reported to proceed with only 23% yield under standard conditions . In reaction screening, a 3% impurity load can reduce the effective molar concentration of the active electrophile by the same margin, potentially compromising yield calculations and kinetic analyses in discovery-stage research.

Analytical Chemistry Quality Control Process Chemistry

Synthetic Accessibility: Direct Commercial Availability of 1H-Indazole-6-sulfonyl chloride vs. In-House Synthesis Burden

The in-house synthesis of 1H-indazole-6-sulfonyl chloride from 6-aminoindazole via diazotization followed by SO₂/CuCl-mediated sulfonylation is documented to proceed with only 23% yield, requiring careful temperature control at -10 to -5 °C, an inert atmosphere, and a multi-step workup involving precipitation, filtration, and extraction . In contrast, the compound is commercially available in research quantities (100 mg to 1 g) from established vendors, eliminating the need for hazardous reagent handling (NaNO₂, HCl, CuCl, SO₂) and low-yielding synthetic steps . For comparator sulfonyl chlorides such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), while these are simpler to synthesize or procure at lower cost, they lack the indazole pharmacophore essential for target binding in medicinal chemistry applications. The procurement of pre-formed 1H-indazole-6-sulfonyl chloride thus represents a strategic trade-off between material cost and labor/resource allocation, with the commercial route enabling parallel synthesis campaigns that would otherwise be bottlenecked by low-yielding sulfonylation steps.

Process Chemistry Supply Chain Synthetic Methodology

Computed Physicochemical Properties: 1H-Indazole-6-sulfonyl chloride vs. Generic Sulfonyl Chloride Reagents

Computational chemistry data for 1H-indazole-6-sulfonyl chloride provides quantifiable differentiation from non-indazole sulfonyl chlorides in the context of drug-like property prediction. The compound exhibits a calculated LogP of 1.4904 and a topological polar surface area (TPSA) of 62.82 Ų . In contrast, simpler alkyl or aryl sulfonyl chlorides such as methanesulfonyl chloride (MsCl) have a TPSA of approximately 34 Ų and p-toluenesulfonyl chloride (TsCl) has a TPSA of approximately 43 Ų [1]. The higher TPSA of the indazole-containing reagent (62.82 Ų) is driven by the presence of two nitrogen atoms in the fused pyrazole ring, which increases hydrogen-bonding capacity (1 H-donor, 3 H-acceptors) compared to non-heterocyclic sulfonyl chlorides . For medicinal chemistry applications, this TPSA differential is meaningful: compounds derived from 1H-indazole-6-sulfonyl chloride are predicted to have improved aqueous solubility and modulated membrane permeability relative to those derived from simpler sulfonyl chlorides—properties that directly impact oral bioavailability and CNS penetration profiles in drug candidate optimization.

Computational Chemistry ADME Prediction Drug Design

Validated Application Scenarios for 1H-Indazole-6-sulfonyl chloride (CAS 131290-01-2)


Synthesis of N-[6-Indazolyl]arylsulfonamide Anticancer Agents

This compound serves as the essential electrophilic building block for generating N-[6-indazolyl]arylsulfonamide derivatives, which have demonstrated in vitro antiproliferative activity against ovarian carcinoma (A2780) and lung adenocarcinoma (A549) cell lines with IC50 values of 4.21–18.6 µM [1]. In this application, 1H-indazole-6-sulfonyl chloride is coupled with aromatic amines under standard sulfonylation conditions (e.g., pyridine as base) to form the sulfonamide linkage. The 6-position attachment point is structurally essential for this activity; analogous coupling at the 4- or 5-position would yield different regioisomers with unvalidated biological profiles. Researchers conducting kinase inhibitor discovery or oncology-focused medicinal chemistry should prioritize this specific isomer to maintain SAR consistency.

Kinase Inhibitor Scaffold Construction Requiring 6-Position Functionalization

The 6-substituted indazole core is a validated pharmacophore in multiple kinase inhibitor patents, including those targeting anticancer pathways [2]. 1H-Indazole-6-sulfonyl chloride provides a direct route to installing this core with a reactive sulfonyl chloride handle for subsequent diversification. This is particularly relevant for programs targeting kinases where the indazole moiety serves as a hinge-binding element, as documented in patent literature describing indazole compounds as antiproliferative agents [3]. For medicinal chemistry teams building kinase-focused compound libraries, procurement of the 6-isomer specifically—rather than generic 'indazole sulfonyl chloride'—ensures that the correct regioisomeric scaffold is incorporated into the final inhibitor structure.

Parallel Synthesis and High-Throughput Library Production

Given the low in-house synthetic yield (23%) and multi-step hazardous reagent handling required for synthesis of 1H-indazole-6-sulfonyl chloride, direct commercial procurement is the preferred route for laboratories conducting parallel synthesis or high-throughput library production . The compound is available in research quantities (100 mg to 1 g) with purities ≥98%, enabling consistent stoichiometric control across multiple reaction wells or vials. For discovery chemistry groups with limited synthetic chemistry FTE allocation, the procurement of pre-formed building blocks eliminates a significant synthetic bottleneck and reduces exposure to hazardous reagents (NaNO₂, SO₂, CuCl). This scenario is particularly applicable to CROs and biotech companies where project timelines and resource allocation are critical.

Fragment-Based Drug Design Requiring Balanced Polarity and Hydrogen-Bonding Capacity

The computed TPSA of 62.82 Ų and LogP of 1.4904 for 1H-indazole-6-sulfonyl chloride-derived fragments predict improved aqueous solubility and modulated membrane permeability compared to fragments derived from simpler alkyl or aryl sulfonyl chlorides (TPSA ~34–43 Ų) . This property profile makes the compound particularly suitable for fragment-based drug design (FBDD) campaigns where maintaining drug-like physicochemical parameters is essential. The indazole core additionally provides a π-rich aromatic system capable of engaging in π-π stacking interactions with target protein binding pockets, a feature absent in non-heterocyclic sulfonyl chlorides. Researchers optimizing for oral bioavailability or CNS penetration should consider the 6-indazole sulfonyl chloride scaffold over simpler alternatives to achieve favorable TPSA and hydrogen-bonding capacity without additional synthetic manipulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-indazole-6-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.